molecular formula C12H7BrF2S B8375263 1-(4-Bromo-phenylsulfanyl)-3,5-difluorobenzene

1-(4-Bromo-phenylsulfanyl)-3,5-difluorobenzene

Cat. No. B8375263
M. Wt: 301.15 g/mol
InChI Key: FOOCQTNNOWDFNN-UHFFFAOYSA-N
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Patent
US09000044B2

Procedure details

N-Methyl-2-pyrrolidone (10 mL) was added to 4-bromothiophenol (0.500 g, 2.64 mmol) in a sealed tube and the mixture was purged with argon for 5 minutes. After this time, 3,5-difluoroiodobenzene (0.63 g, 2.64 mmol), CuCl (0.131 g, 1.32 mmol), tetramethyl heptanedione (0.14 mL, 0.66 mmol) and cesium carbonate (1.70 g, 5.28 mmol) were added to the reaction mixture. The reaction mixture was stirred at 130° C. under argon for 2 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a celite bed. The filtrate was washed with water and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product. Silica gel chromatography (neat hexanes) provided impure 1-(4-bromo-phenylsulfanyl)-3,5-difluorobenzene (0.622 g). MS calcd. for C12H8BrF2S [(M+H)+] 302, obsd. 302.
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
CuCl
Quantity
0.131 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:11]=[C:12](I)[CH:13]=[C:14]([F:16])[CH:15]=1.CC(CCC)C(=O)C(=O)C(C)(C)C.C(=O)([O-])[O-].[Cs+].[Cs+]>C(OCC)(=O)C.Cl[Cu].CN1CCCC1=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:12]2[CH:11]=[C:10]([F:9])[CH:15]=[C:14]([F:16])[CH:13]=2)=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)I
Name
Quantity
0.14 mL
Type
reactant
Smiles
CC(C(C(C(C)(C)C)=O)=O)CCC
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
CuCl
Quantity
0.131 g
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 130° C. under argon for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with argon for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through a celite bed
WASH
Type
WASH
Details
The filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)SC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.622 g
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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